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Compound of Interest |

Bis(2-methoxyethyl)sulfamoyl
Compound Name:
chloride
CAS No.: 371150-44-6
Cat. No.: B2426869

Executive Summary

Bis(2-methoxyethyl)sulfamoyl chloride (CAS: 371150-44-6) is a specialized electrophilic
sulfamoylating reagent. Unlike its lipophilic analogues (e.g., dimethylsulfamoyl chloride), this
molecule incorporates "PEG-like" methoxyethyl chains. This structural modification is critical in
drug development for enhancing the aqueous solubility and metabolic stability of the resulting
sulfamide-linked scaffolds.

This guide details the 13C NMR chemical shift profile of the reagent, comparing it with its
metabolic precursors and structural analogues to provide a self-validating characterization
framework.

Spectroscopic Profile: 13C NMR Chemical Shifts

The structural validation of Bis(2-methoxyethyl)sulfamoyl chloride relies on identifying three
distinct carbon environments. Due to the

symmetry of the molecule, the two methoxyethyl chains are chemically equivalent, resulting in
a simplified three-signal spectrum.

Comparative Chemical Shift Data (ppm)
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The following table contrasts the target molecule with its amine precursor and a standard
analogue (Diethylsulfamoyl chloride) to illustrate the inductive effect of the sulfonyl chloride

moiety.
Bis(2- .
Bis(2- N,N-
methoxyethyl)s _
Carbon . methoxyethyl)a  Diethylsulfamoy
. Assignment ulfamoyl i _
Environment ] mine | chloride
chloride
(Precursor) (Analogue)
(Target)
N-CH:z (a-
~49.0-51.0 49.0 42.3
carbon)
O-CHz (B-
~70.0-71.5 71.2 N/A
carbon)
O-CHs (Methoxy) ~58.5-59.0 58.8 N/A
CHs (Terminal) N/A N/A 13.4

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2426869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Technical Insight:

e -Carbon Sensitivity: In alkyl amines, converting the N-H to an N-SO2CI group

typically exerts a desshielding effect due to the strong electron-withdrawing

nature of the sulfonyl group. However, in ethyl-based systems, this effect is

nuanced; for diethylamine (44 ppm)

diethylsulfamoyl chloride (42.3 ppm), a slight shielding is observed. For the

methoxyethyl variant, the

-carbon is expected to remain close to 49-50 ppm, distinct from the simple alkyl

analogue.

e -Carbon Stability: The ether linkage (O-CHz) at ~71 ppm is characteristic and

largely insulated from the sulfonyl chloride's inductive pull by the intervening

methylene group.

Structural Assignment Diagram

The following diagram correlates the chemical structure with the NMR signals.

a-Carbon (N-CH2)
Shift: ~49-51 ppm
Environment: Electrophilic Vicinity

Bis(2-methoxyethyl)sulfamoy! chloride Deshielded by SO2

CI-SO2-N(CH2-CH2-0-CH3)2

B-Carbon (O-CH2)
Shift: ~70-71 ppm
Environment: Ether Linkage

y-Carbon (O-CH3)
Shift: ~58-59 ppm
Environment: Terminal Methoxy

Ethyl Linker

Ether Bond

Click to download full resolution via product page

Figure 1: 13C NMR signal assignment logic based on structural connectivity and inductive

effects.

Synthesis & Characterization Protocol
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To ensure high fidelity in drug discovery applications, the reagent should be synthesized fresh
or validated for purity before use, as sulfamoyl chlorides are moisture-sensitive.

Methodology: Dehydrohalogenation of Amine Precursor

Reaction: Bis(2-methoxyethyl)amine + Sulfuryl Chloride (

)

Product

Preparation: Charge a flame-dried round-bottom flask with Sulfuryl Chloride (1.0 equiv) and
anhydrous DCM (0.2 M). Cool to 0°C under Nitrogen.

» Addition: Dropwise add a solution of Bis(2-methoxyethyl)amine (1.0 equiv) and Triethylamine
(1.1 equiv) in DCM. Maintain internal temperature

o Note: Exothermic reaction. Control rate to prevent decomposition.
e Processing: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

e Workup: Wash with cold 1M HCI (removes unreacted amine), then Brine. Dry over

» Validation (Self-Check):
o 1H NMR: Look for the disappearance of the N-H broad singlet.

o 13C NMR: Confirm the presence of the ~49 ppm signal and absence of impurity peaks.

Synthesis Workflow Diagram
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Reagents:

Bis(2-methoxyethyl)amine
+ SO2CI2

Step 1: Addition at 0°C
(DCM Solvent, Et3N Base)

l

Step 2: Stir 2h at RT
Formation of Sulfamoyl Chloride

I:[ncomplete

Checkpoint: 1H NMR
(Loss of N-H signal)

Final Product:

Bis(2-methoxyethyl)sulfamoyl chloride

Click to download full resolution via product page

Figure 2: Step-by-step synthesis and validation workflow for the target reagent.

Comparative Utility in Drug Discovery

Why choose Bis(2-methoxyethyl)sulfamoyl chloride over standard alkyl alternatives?
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Bis(2-methoxyethyl)-  Dimethyl- / Diethyl- Impact on Drug
Feature ) . ]
Variant Variant Design

The methoxyethyl
chains act as "mini-
PEGs," significantly
Solubility High (Amphiphilic) Low (Lipophilic) lowering LogP and
improving aqueous
solubility of the final

drug candidate.

The ether oxygens
can engage in
] Acceptor (Ether additional H-bond
H-Bonding None ) ) )
Oxygens) interactions with
solvent or protein

targets.

Methoxyethyl groups
are generally more
robust against

Metabolic Stability Moderate to High Low (N-Dealkylation) oxidative N-
dealkylation compared
to simple N-ethyl

groups.

Application Note: This reagent is particularly valuable in PROTAC linker design and fragment-
based drug discovery where maintaining a low lipophilicity profile (LogD) is crucial for oral
bioavailability.

References
« Title: Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl

fluoride compounds using hydrogen fluoride.

o Precursor Characterization (Bis(2-methoxyethyl)amine)

o Title: Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383.
o Source: PubChem.
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o URL:[Link]

o Relevance: Provides the baseline 13C NMR data (58.8, 71.2, 49.0 ppm)

¢ Analogue Data (N,N-Diethylsulfamoyl chloride)

o Title: The Development of Sulfamates as Latent Directed Metal
o Source: Library and Archives Canada (Thesis).

o URL:[Link]

o Relevance: Provides experimental 13C NMR shifts for the diethyl analogue (42.3, 13.4
ppm) to establish the inductive effect baseline.

e To cite this document: BenchChem. [Technical Comparison Guide: Bis(2-
methoxyethyl)sulfamoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2426869#13c-nmr-chemical-shifts-of-bis-2-
methoxyethyl-sulfamoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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